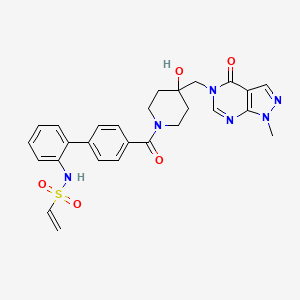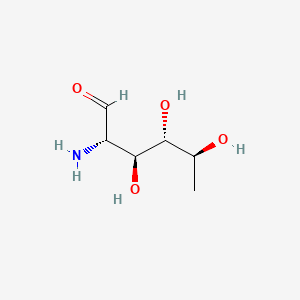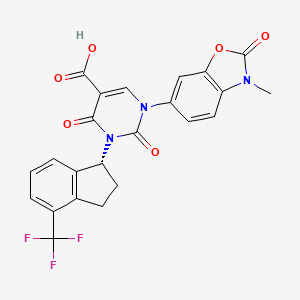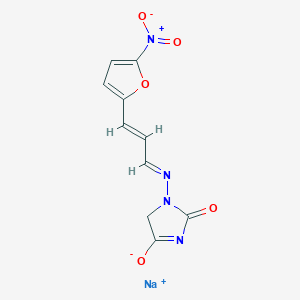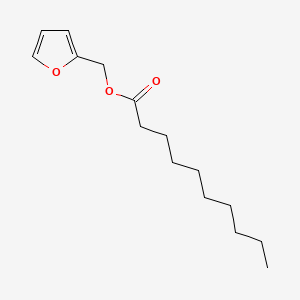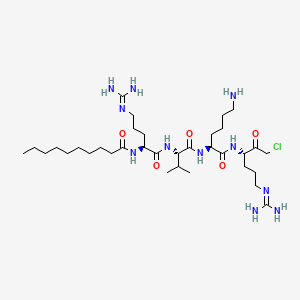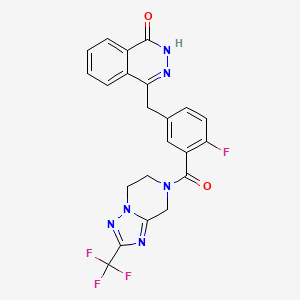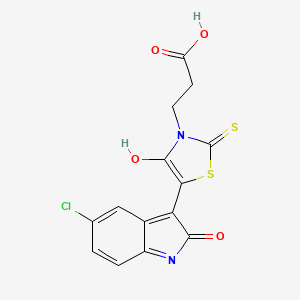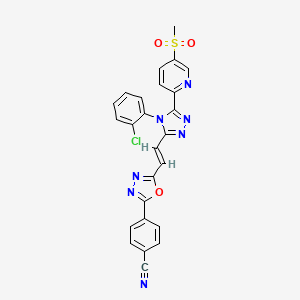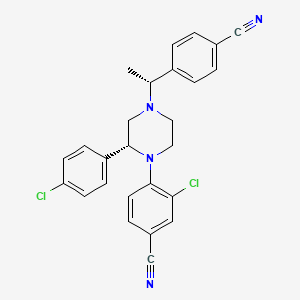
Giminabant
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Giminabant is a small molecule drug initially developed by Merck Sharp & Dohme Corporation. It is primarily investigated for its potential use in treating obesity and other metabolic disorders. The compound is an antagonist of the cannabinoid receptor 1 (CB1), which plays a significant role in regulating appetite and energy balance .
科学的研究の応用
Giminabant has several scientific research applications:
Chemistry: In synthetic chemistry, this compound serves as a model compound for studying CB1 receptor antagonists and their synthesis.
Biology: In biological research, it is used to study the role of the endocannabinoid system in regulating appetite and energy balance.
Medicine: Clinically, this compound is investigated for its potential to treat obesity and related metabolic disorders by reducing appetite and increasing energy expenditure.
準備方法
The synthesis of Giminabant involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as halogenation, nitration, and amination.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final steps involve the assembly of the molecule through condensation and cyclization reactions under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
化学反応の分析
ギミナバントは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して、酸化反応を受ける可能性があります。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。
置換: 求核置換反応は一般的であり、分子中のハロゲン原子が他の求核剤によって置換されます。
加水分解: この化合物は、酸性または塩基性条件下で加水分解反応を受けることもできます。
これらの反応で使用される一般的な試薬と条件には、ジクロロメタンなどの有機溶媒、パラジウム担持炭素などの触媒、反応速度と収率を最適化するためのさまざまな温度と圧力があります。 これらの反応から生成される主要な生成物には、ギミナバントのさまざまな誘導体と類似体があります .
4. 科学研究アプリケーション
ギミナバントには、いくつかの科学研究アプリケーションがあります。
化学: 合成化学において、ギミナバントはCB1受容体アンタゴニストとその合成を研究するためのモデル化合物として役立ちます。
生物学: 生物学研究では、それは食欲とエネルギーバランスの調節におけるエンドカンナビノイド系の役割を研究するために使用されます。
医学: 臨床的には、ギミナバントは食欲を抑制し、エネルギー消費量を増やすことで、肥満や関連する代謝性疾患を治療する可能性を調査されています。
作用機序
ギミナバントは、カンナビノイド受容体1(CB1)を拮抗することでその効果を発揮します。この受容体は、食欲、エネルギーバランス、代謝の調節に関与するエンドカンナビノイド系の一部です。CB1受容体をブロックすることにより、ギミナバントはエンドカンナビノイド系の活性を低下させ、食欲の抑制とエネルギー消費量の増加につながります。 このメカニズムにより、肥満や代謝性疾患の治療のための有望な候補となります .
6. 類似の化合物との比較
ギミナバントは、リモナバントやTM38837などの他のCB1受容体アンタゴニストと似ています。 これらの化合物とは異なる独自の特性があります。
類似化合物との比較
Giminabant is similar to other CB1 receptor antagonists, such as Rimonabant and TM38837. it has unique properties that distinguish it from these compounds:
特性
CAS番号 |
890033-57-5 |
|---|---|
分子式 |
C26H22Cl2N4 |
分子量 |
461.4 g/mol |
IUPAC名 |
3-chloro-4-[(2R)-2-(4-chlorophenyl)-4-[(1R)-1-(4-cyanophenyl)ethyl]piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C26H22Cl2N4/c1-18(21-5-2-19(15-29)3-6-21)31-12-13-32(25-11-4-20(16-30)14-24(25)28)26(17-31)22-7-9-23(27)10-8-22/h2-11,14,18,26H,12-13,17H2,1H3/t18-,26+/m1/s1 |
InChIキー |
GTOMRUVXHAYDFH-DWXRJYCRSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)C#N)N2CCN([C@@H](C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)C#N)Cl |
SMILES |
N#CC1=CC=C(N2[C@H](C3=CC=C(Cl)C=C3)CN([C@@H](C4=CC=C(C#N)C=C4)C)CC2)C(Cl)=C1 |
正規SMILES |
CC(C1=CC=C(C=C1)C#N)N2CCN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)C#N)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Giminabant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



